molecular formula C17H14Cl2N2O3 B2881805 ethyl 3-(3,4-dichlorobenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate CAS No. 339013-49-9

ethyl 3-(3,4-dichlorobenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate

Cat. No.: B2881805
CAS No.: 339013-49-9
M. Wt: 365.21
InChI Key: BXGHWSZPHFTVSB-UHFFFAOYSA-N
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Description

Ethyl 3-(3,4-dichlorobenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate is a useful research compound. Its molecular formula is C17H14Cl2N2O3 and its molecular weight is 365.21. The purity is usually 95%.
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Biological Activity

Ethyl 3-(3,4-dichlorobenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate (CAS: 339013-49-9) is a benzimidazole derivative that has garnered attention due to its potential pharmacological properties. This compound features a dichlorobenzyl moiety and an oxo group that contribute to its biological activity. The benzimidazole scaffold is known for its diverse therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities.

  • Molecular Formula : C17H14Cl2N2O3
  • Molar Mass : 365.21 g/mol
  • IUPAC Name : Ethyl 3-[(3,4-dichlorophenyl)methyl]-2-oxobenzimidazole-1-carboxylate

Biological Activity Overview

The biological activities of benzimidazole derivatives are well-documented in literature. This compound is particularly noted for its antimicrobial , antitumor , and anti-inflammatory properties.

Antimicrobial Activity

Benzimidazole derivatives are recognized for their broad-spectrum antimicrobial effects. In vitro studies have shown that compounds similar to ethyl 3-(3,4-dichlorobenzyl)-2-oxo exhibit significant activity against various bacterial strains:

Microorganism Activity Reference
Staphylococcus aureusMIC = 0.78 µg/ml
Escherichia coliModerate activity
Methicillin-resistant S. aureus (MRSA)MIC = 0.39 µg/ml
Pseudomonas aeruginosaVariable activity

These findings suggest that the compound may serve as a promising candidate for developing new antibiotics.

Antitumor Activity

Research indicates that benzimidazole derivatives can inhibit tumor growth through various mechanisms, including the induction of reactive oxygen species (ROS). For instance, studies have shown that certain benzimidazole compounds increase superoxide dismutase activity while decreasing catalase levels, leading to enhanced oxidative stress in cancer cells:

Compound Cell Line Effect Reference
Benzimidazole derivativeMCF-7Induces apoptosis via ROS
Ethyl derivativeVarious cancer linesCytotoxic effects observed

Structure-Activity Relationship (SAR)

The structure of ethyl 3-(3,4-dichlorobenzyl)-2-oxo influences its biological activity significantly. Modifications in the benzimidazole core or the substituents on the benzyl group can enhance or diminish its efficacy against specific targets. For example:

  • The presence of halogen atoms (like chlorine) on the benzyl ring has been associated with increased antimicrobial potency.
  • The ethyl ester group contributes to solubility and bioavailability, which are critical for therapeutic effectiveness.

Case Studies

Several studies have been conducted to evaluate the pharmacological potential of benzimidazole derivatives:

  • Study on Antimicrobial Activity : A recent study synthesized various benzimidazole derivatives and tested their efficacy against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structures to ethyl 3-(3,4-dichlorobenzyl)-2-oxo demonstrated promising antibacterial properties comparable to standard antibiotics like ciprofloxacin .
  • Anticancer Evaluation : Another study focused on the anticancer properties of benzimidazole derivatives showed that certain modifications led to significant cytotoxic effects on cancer cell lines such as MCF-7 and HepG2. These compounds induced apoptosis through ROS-mediated pathways .

Properties

IUPAC Name

ethyl 3-[(3,4-dichlorophenyl)methyl]-2-oxobenzimidazole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N2O3/c1-2-24-17(23)21-15-6-4-3-5-14(15)20(16(21)22)10-11-7-8-12(18)13(19)9-11/h3-9H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXGHWSZPHFTVSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1C2=CC=CC=C2N(C1=O)CC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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